molecular formula C18H20N2O4 B7534955 2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide

2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide

Cat. No. B7534955
M. Wt: 328.4 g/mol
InChI Key: HAYJYGYYFTXSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide is a chemical compound with the molecular formula C18H21N2O4. It is a derivative of N-(2-hydroxy-5-methylphenyl) benzamide and is also known as HMBA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of HMBA in cancer cells involves the activation of various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway. HMBA also induces the expression of genes involved in cell differentiation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HMBA also increases the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Advantages and Limitations for Lab Experiments

HMBA has several advantages for lab experiments, including its ability to induce differentiation in cancer cells and its potential as a therapeutic agent. However, HMBA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on HMBA, including its potential as a therapeutic agent for various types of cancer. Further studies are needed to understand the mechanism of action of HMBA and its effects on different signaling pathways. Additionally, research is needed to optimize the synthesis and formulation of HMBA for clinical use. Finally, studies are needed to investigate the potential applications of HMBA in other fields, such as agriculture and environmental science.
In conclusion, HMBA is a chemical compound with potential applications in various fields, including cancer research. Its ability to induce differentiation in cancer cells and inhibit their growth makes it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of HMBA and its potential applications in different fields.

Synthesis Methods

The synthesis of HMBA involves the reaction of N-(2-hydroxy-5-methylphenyl) benzamide with 2-methoxypropanoic anhydride in the presence of a catalyst. The reaction results in the formation of HMBA as a white solid with a melting point of 125-127°C.

Scientific Research Applications

HMBA has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in leukemia cells, leading to their maturation and subsequent death. HMBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-7-8-16(21)15(9-11)18(23)20-14-6-4-5-13(10-14)19-17(22)12(2)24-3/h4-10,12,21H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYJYGYYFTXSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide

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